molecular formula C24H21ClN4O2S B2631532 N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-41-3

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2631532
CAS RN: 2034352-41-3
M. Wt: 464.97
InChI Key: HNDPCCYKOSWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry has explored the synthesis of heterocyclic compounds incorporating pyrrolo[2,3-d]pyrimidine and related moieties due to their notable biological activities. For instance, studies have demonstrated the antimicrobial and antitumor activities of newly synthesized heterocycles incorporating antipyrine moiety, highlighting the potential of these compounds in drug development (Bondock et al., 2008; Gangjee et al., 2005). Such studies underscore the importance of the pyrrolo[2,3-d]pyrimidine scaffold in the design of compounds with potential therapeutic benefits.

Antimicrobial and Antitumor Properties

Compounds based on pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial and antiviral activities, showing promise in the fight against infectious diseases. The design and synthesis of these derivatives aim to explore their utility as novel antimicrobial and antiviral agents, with some showing comparable or superior activity to established drugs (Hilmy et al., 2021). This aligns with the ongoing search for new therapeutic agents in response to the emergence of drug-resistant strains of pathogens.

Dual Inhibitory Action on Enzymes

Further research into pyrrolo[2,3-d]pyrimidine derivatives has revealed their potential as dual inhibitors of critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are targets for cancer therapy. The synthesis of classical and nonclassical analogs has led to compounds with potent inhibitory activity against both enzymes, offering a new avenue for the development of antitumor agents (Gangjee et al., 2008). Such compounds could represent a significant advance in cancer treatment, targeting multiple pathways involved in tumor growth and proliferation.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c25-19-9-5-4-8-16(19)12-26-20(30)14-32-24-28-21-18(15-6-2-1-3-7-15)13-27-22(21)23(31)29(24)17-10-11-17/h1-9,13,17,27H,10-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPCCYKOSWIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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